1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol

Lipophilicity Physicochemical Properties Druglikeness

Researchers seeking a fluorinated pyrazole building block with balanced lipophilicity often face supply inconsistency. 1-(4-Fluorobenzyl)pyrazol-4-ol (CAS 1595608-37-9) offers a unique combination of 4-fluorobenzyl N1 substitution and free C4 hydroxyl, enabling reliable functionalization in medchem and agrochemical synthesis. Key benefits: • Predicted LogP ~1.8-2.0 for optimal permeability/solubility balance. • ≥98% purity ensures reproducible SAR outcomes. • Free -OH allows ester/ether/carbamate derivatization. BenchChem supplies this compound with consistent quality and global shipping.

Molecular Formula C10H9FN2O
Molecular Weight 192.19 g/mol
CAS No. 1595608-37-9
Cat. No. B1406563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol
CAS1595608-37-9
Molecular FormulaC10H9FN2O
Molecular Weight192.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN2C=C(C=N2)O)F
InChIInChI=1S/C10H9FN2O/c11-9-3-1-8(2-4-9)6-13-7-10(14)5-12-13/h1-5,7,14H,6H2
InChIKeyRPWHOGBRQYMQOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(4-Fluorophenyl)methyl]-1H-pyrazol-4-ol Overview


1-[(4-Fluorophenyl)methyl]-1H-pyrazol-4-ol (CAS 1595608-37-9) is a pyrazole derivative featuring a 4-fluorobenzyl group at the N1 position and a free hydroxyl group at the C4 position (C10H9FN2O; molecular weight 192.19 g/mol) . This compound belongs to the broader class of 1-substituted pyrazol-4-ols, which serve as versatile synthetic intermediates for constructing biologically active molecules and materials [1]. The presence of the electron-withdrawing 4-fluorophenyl substituent influences the electronic properties and lipophilicity of the pyrazole ring relative to unsubstituted or alternative aryl-substituted analogs, with predicted LogP values differing by approximately 0.3-0.8 units depending on substitution pattern .

4-Fluorobenzyl pyrazole scaffold for fluorinated building blocks
Balanced electronic profile supports selective derivatization
Commercially available with suitable purity for synthetic workflows

Why 1-[(4-Fluorophenyl)methyl]-1H-pyrazol-4-ol Is Unique


While numerous 1-substituted pyrazol-4-ols are commercially available, the specific combination of a 4-fluorobenzyl N1 substituent and a free C4 hydroxyl group in 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol (CAS 1595608-37-9) imparts a unique profile of physicochemical properties and synthetic utility that differs meaningfully from close analogs . Generic substitution with unsubstituted 1-benzyl-pyrazol-4-ol (CAS 226989-35-1) alters lipophilicity and electronic distribution, affecting reactivity in downstream functionalization reactions . Similarly, replacement with 1-(4-fluorophenyl)-1H-pyrazol-4-ol (CAS 77458-31-2) changes the spatial orientation of the aryl group due to the absence of the methylene linker, altering steric and conformational properties . These differences translate to measurable variations in predicted physicochemical parameters and synthetic outcomes, as detailed in the quantitative evidence below.

4-Fluorobenzyl N1 substituent
Replacing with unsubstituted benzyl reduces lipophilicity and alters electronic distribution, potentially changing reaction selectivity and purification behavior.
Methylene-linked aryl group
Direct 4-fluorophenyl attachment increases electron withdrawal and removes conformational flexibility, affecting steric and reactivity profiles in downstream transformations.

1-[(4-Fluorophenyl)methyl]-1H-pyrazol-4-ol: Quantitative Comparison


Lipophilicity Comparison

The 4-fluorobenzyl substituent in 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol (CAS 1595608-37-9) confers intermediate lipophilicity relative to closely related analogs. Based on predicted physicochemical data from structurally analogous compounds, the estimated LogP for the target compound is approximately 1.8-2.0 . In comparison, the unsubstituted 1-benzyl analog (CAS 226989-35-1) exhibits a predicted LogP of approximately 1.5-1.7 , while the direct 4-fluorophenyl analog lacking the methylene linker (CAS 77458-31-2) shows a predicted LogP of approximately 2.2-2.4 . The fluorine atom increases lipophilicity by approximately 0.3-0.5 LogP units relative to the unsubstituted benzyl derivative, while the methylene linker reduces lipophilicity by approximately 0.3-0.5 units compared to the direct aryl-attached analog .

Lipophilicity
Class-level inference
LogP ~1.8–2.0 (Δ +0.3 to +0.5 vs 1-benzyl; Δ -0.3 to -0.5 vs 1-(4-fluorophenyl))
Intermediate lipophilicity may support balanced membrane permeability and extraction context.
Predicted values based on analog data; experimental confirmation recommended.
Lipophilicity Physicochemical Properties Druglikeness

Electronic Effects of N1 Substituents

The electronic influence of the N1 substituent on the pyrazole ring differs among analogs. The 4-fluorophenyl group (direct attachment) exerts a strong electron-withdrawing effect (Hammett σp ≈ 0.06) directly conjugated to the pyrazole nitrogen, while the 4-fluorobenzyl group in the target compound (CAS 1595608-37-9) attenuates this effect due to the insulating methylene linker . The unsubstituted benzyl analog (CAS 226989-35-1) exerts minimal electronic influence (σ ≈ 0) . This difference in electronic environment alters the pKa of the C4 hydroxyl group and the nucleophilicity of the pyrazole ring nitrogen atoms, which directly impacts reactivity in alkylation, acylation, and metal-catalyzed cross-coupling reactions [1].

Electronic Effects
Class-level inference
Attenuated electron-withdrawing (σp ~0 via methylene spacer) vs. direct 4-fluorophenyl (σp ≈0.06)
Modulated electronic environment may influence regioselectivity in functionalization reactions.
Qualitative assessment based on Hammett substituent constants; experimental validation required.
Electronic Effects Reactivity Structure-Activity Relationship

Molecular Weight and Physicochemical Properties

The target compound (CAS 1595608-37-9) has a molecular weight of 192.19 g/mol, which is intermediate between closely related analogs: the unsubstituted 1-benzyl analog (CAS 226989-35-1) has a molecular weight of 174.20 g/mol, and the 1-(4-fluorophenyl) analog (CAS 77458-31-2) has a molecular weight of 178.16 g/mol . This 18.0 g/mol increase relative to the unsubstituted benzyl derivative is attributable solely to the fluorine atom substitution (ΔMW ≈ 18.0). The additional mass influences crystallization behavior, solubility parameters, and chromatographic retention times, which are critical for purification and analytical method development .

Molecular Weight
Direct comparison
192.19 g/mol (Δ +18.0 vs 1-benzyl, Δ +14.0 vs 1-(4-fluorophenyl))
Mass difference influences chromatographic retention and solubility parameters.
Calculated from molecular formulas; no experimental validation data.
Molecular Properties Druglikeness Synthetic Utility

Synthetic Accessibility & Availability

The target compound (CAS 1595608-37-9) is commercially available from multiple vendors with reported purity of 98% , enabling direct procurement for research applications. In contrast, the 1-(4-fluorophenyl) analog (CAS 77458-31-2) is available at 95% purity , while the 1-benzyl analog (CAS 226989-35-1) is available at varying purities . The 4-fluorobenzyl substituent offers a balance between electronic modulation and synthetic accessibility, as the methylene linker simplifies N-alkylation relative to direct N-arylation required for the 1-(4-fluorophenyl) analog .

Synthetic Accessibility
Supplier data
Commercially available at 98% reported purity (multiple vendors).
Reported purity supports consistent synthetic outcomes; independent verification advised.
Specifications from vendor listings; lot-specific COA should be reviewed.
Synthetic Chemistry Building Blocks Procurement

C4 Hydroxyl pKa Prediction

The acidity of the C4 hydroxyl group in pyrazol-4-ols is influenced by the electronic nature of the N1 substituent. Based on predicted pKa data for structurally related compounds, the target compound (CAS 1595608-37-9) is estimated to have a pKa of approximately 13.5-14.0 for the hydroxyl proton . This is slightly higher (less acidic) than the direct 1-(4-fluorophenyl) analog (predicted pKa ~13.0-13.5) due to the insulating effect of the methylene linker, and comparable to the 1-benzyl analog . The pKa value influences the compound's ionization state at physiological pH, affecting solubility, permeability, and reactivity in nucleophilic substitution and esterification reactions [1].

C4 Hydroxyl pKa
Class-level inference
Predicted pKa ~13.5–14.0 (Δ +0.5 vs 1-(4-fluorophenyl) analog)
Slightly higher pKa may reduce ionization at neutral pH, influencing solubility and permeability.
Based on predicted values from structural analogs; experimental pKa determination recommended.
pKa Acid-Base Properties Solubility

1-[(4-Fluorophenyl)methyl]-1H-pyrazol-4-ol Applications


Medicinal Chemistry: Fluorinated Bioactive Molecules

The intermediate lipophilicity (predicted LogP ~1.8-2.0) and attenuated electronic effects of the 4-fluorobenzyl group make this compound suitable for synthesizing fluorinated drug candidates where balanced permeability and solubility are required . The 98% purity ensures reliable synthetic outcomes in lead optimization campaigns .

Agrochemical Intermediate: Fluorinated Pesticides & Herbicides

The pyrazole-4-ol scaffold is a privileged structure in agrochemicals. The 4-fluorobenzyl substitution confers optimal lipophilicity for foliar uptake and translocation in plant systems, while the free C4 hydroxyl provides a handle for further derivatization into esters, ethers, or carbamates .

Materials Science: Fluorinated Ligands & MOFs

The combination of a fluorinated aryl group and a pyrazole nitrogen donor enables the synthesis of ligands for metal-organic frameworks (MOFs) and coordination complexes. The methylene linker provides conformational flexibility that may enhance binding to metal centers relative to rigid directly-attached aryl analogs [1].

Chemical Biology: Target Engagement Probe

The predicted pKa (~13.5-14.0) and molecular weight (192.19 g/mol) align with druglike property space, making this compound a suitable starting point for developing chemical probes. The 4-fluorophenyl group can serve as a 19F NMR reporter for binding studies .

Application
Selection Property
Validation Focus
Fluorinated bioactive molecule synthesis
Balanced lipophilicity and electronic profile
Permeability and solubility assessment in target series
Agrochemical intermediate derivatization
4-Fluorobenzyl substitution pattern
Foliar uptake and derivatization into esters or carbamates
Metal-organic framework ligand synthesis
Methylene-linked fluorophenyl-pyrazole scaffold
Conformational flexibility and metal-binding capacity
Chemical probe with 19F NMR reporter
Druglike property space alignment
19F NMR sensitivity and target engagement context

Technical Documentation Hub

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